molecular formula C21H24N2O4 B2676388 2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 922949-56-2

2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2676388
CAS No.: 922949-56-2
M. Wt: 368.433
InChI Key: IZNHRGMWLYJOQO-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS Number 922949-56-2) is a chemical compound with a molecular formula of C21H24N2O4 and a molecular weight of 368.43 g/mol . Its structure combines a 3,4-dimethoxyphenyl acetamide group linked to a 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline moiety . Compounds featuring similar structural elements, such as the pyrrolidin-1-yl group, are of significant interest in medicinal chemistry and are frequently investigated as intermediates in the synthesis of more complex molecules . The specific research applications, mechanism of action, and biological activity for this compound are areas for further investigation by qualified researchers. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-11-16(7-8-17(14)23-10-4-5-21(23)25)22-20(24)13-15-6-9-18(26-2)19(12-15)27-3/h6-9,11-12H,4-5,10,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNHRGMWLYJOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-dimethoxyphenylacetic acid, which is then converted to its corresponding acid chloride. This intermediate is reacted with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if electron-withdrawing groups are present. Common reagents include halogens and alkylating agents.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of 2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide , a comparative analysis with analogous compounds is presented below:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
Target Compound 3,4-Dimethoxyphenyl; 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl 384.42 (calculated) N/A N/A Pyrrolidinone ring enhances rigidity; methyl group improves lipophilicity.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide core; 3,4-dimethoxyphenethylamine side chain 315.36 90 80 Simpler benzamide structure; lacks pyrrolidinone moiety.
N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide Pyridinyl group; N-propylacetamido branch 399.22 Oil (liquid) 94 Bifunctional acetamide; pyridine may enhance solubility or metal chelation.
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Fluorinated chromenone-pyrazolopyrimidine core 571.20 302–304 19 Complex heterocyclic core; fluorination increases metabolic stability.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl; pyrazolone ring 394.26 473–475 (decomposes) N/A Chlorine substituents enhance electronegativity; pyrazolone aids in H-bonding.

Key Observations:

Structural Complexity :

  • The target compound’s 2-oxopyrrolidin-1-yl group introduces conformational rigidity, which is absent in simpler analogs like Rip-B . This moiety may improve binding affinity to target proteins by reducing rotational freedom .
  • In contrast, compounds with pyridine (e.g., ) or fluorinated heterocycles (e.g., ) prioritize solubility and electronic effects over rigidity.

Substituent Effects :

  • 3,4-Dimethoxyphenyl : Common in all listed compounds, this group contributes to π-π stacking interactions and may enhance blood-brain barrier permeability .
  • Halogenation : Chlorine () and fluorine () substituents increase electronegativity and metabolic stability but may reduce solubility compared to methoxy groups.

Synthetic Accessibility :

  • High yields (e.g., 94% in ) are achieved for compounds with linear syntheses, whereas multi-step heterocyclic formations (e.g., ) result in lower yields (19%). The target compound’s synthesis would likely require specialized coupling agents (e.g., carbodiimides) similar to .

Biological Implications: Pyrrolidinone-containing compounds (target, ) are noted for their hydrogen-bonding capabilities, critical for enzyme inhibition . Benzamide derivatives (e.g., ) are typically explored for antimicrobial activity, while pyridine-containing analogs (e.g., ) may exhibit metal-binding properties.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O3C_{19}H_{24}N_{2}O_{3}, with a molecular weight of approximately 328.41 g/mol. The structure features a dimethoxyphenyl group and an oxopyrrolidine moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Analgesic Activity : Compounds derived from phenylacetamides have been shown to interact with pain pathways, potentially inhibiting cyclooxygenase (COX) enzymes involved in inflammation.
  • Antimicrobial Properties : Similar derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential for therapeutic use in infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnalgesicSignificant reduction in pain response in animal models
AntimicrobialInhibition of bacterial growth in vitro
Anti-inflammatoryDecreased edema in inflammatory models

Case Studies

  • Analgesic Effects :
    In a study evaluating the analgesic effects of related compounds, the acetic acid-induced writhing test was utilized. Mice treated with the compound exhibited a significant reduction in writhing compared to control groups, indicating effective analgesic properties. The study highlighted that compounds with methoxy substitutions showed enhanced activity compared to their counterparts without such groups.
  • Antimicrobial Activity :
    Another study focused on the antimicrobial properties of structurally similar compounds. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

Research Findings

Recent investigations have employed molecular docking studies to predict binding affinities of the compound against various biological targets. These studies suggest that the compound may effectively inhibit COX-2 and other enzymes involved in inflammatory processes, supporting its potential as an anti-inflammatory agent.

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